5-Bromo-4-phenyl-1,3-thiazol-2-amine

Catalog No.
S1921554
CAS No.
61954-82-3
M.F
C9H7BrN2S
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-phenyl-1,3-thiazol-2-amine

CAS Number

61954-82-3

Product Name

5-Bromo-4-phenyl-1,3-thiazol-2-amine

IUPAC Name

5-bromo-4-phenyl-1,3-thiazol-2-amine

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C9H7BrN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)

InChI Key

ONHYSHQEAKQAFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br
  • Potential as a Building Block: The presence of the thiazole ring and amine group suggests 5-Bromo-4-phenyl-1,3-thiazol-2-amine could serve as a building block for the synthesis of more complex molecules with potential biological activity. Research on similar molecules, such as 2-Amino-5-bromo-1,3,4-thiadiazole, highlights its use as a precursor for the synthesis of diverse heterocyclic compounds with various biological properties [].

5-Bromo-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted at the 5-position with a bromine atom and at the 4-position with a phenyl group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.

The synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine typically involves several key reactions:

  • Formation of Thiazole Ring: The initial step often involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine as a catalyst. This reaction leads to the formation of the thiazole nucleus through cyclization.
  • Substitution Reactions: The thiazole intermediate can undergo further reactions with various electrophiles, such as aldehydes, to yield a range of derivatives. These reactions are generally performed under reflux conditions in ethanol with glacial acetic acid as a catalyst .
  • Characterization: The resulting compounds are characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm their molecular structures.

5-Bromo-4-phenyl-1,3-thiazol-2-amine and its derivatives have been studied for their biological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential: Certain compounds within this class have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Research indicates that these compounds may act as inhibitors for various enzymes, contributing to their therapeutic potential .

The synthesis methods for 5-Bromo-4-phenyl-1,3-thiazol-2-amine typically include:

  • Reflux Method: A mixture of p-bromoacetophenone and thiourea is refluxed with iodine for several hours. After cooling, the reaction mixture is treated with ammonium hydroxide to precipitate the thiazole derivative.
  • Condensation Reactions: The thiazole intermediate can be reacted with substituted aldehydes under reflux conditions to produce various derivatives .
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods that allow for the simultaneous formation of multiple functionalized derivatives with higher efficiency .

5-Bromo-4-phenyl-1,3-thiazol-2-amine has several applications:

  • Pharmaceuticals: Its derivatives are being explored as potential drug candidates for treating infections and cancers.
  • Material Science: The compound may find applications in developing new materials due to its unique structural properties.
  • Chemical Probes: It can serve as a chemical probe in biological studies to investigate enzyme interactions and cellular processes.

Studies on 5-Bromo-4-phenyl-1,3-thiazol-2-amine have focused on:

  • Molecular Interactions: Investigations into how this compound interacts with biological macromolecules, such as proteins and nucleic acids.
  • Binding Affinity: Assessing the binding affinity of various derivatives to target enzymes or receptors to evaluate their potential therapeutic effectiveness .

Several compounds share structural similarities with 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(4-Bromophenyl)-thiazol-2-aminesSimilar thiazole ring structureDiverse biological activities against pathogens
5-Chloro-4-methylthiazol-2-aminesChlorine substitution at the 5-positionEnhanced antimicrobial activity
5-Iodo-4-nitrophenylthiazolIodine and nitro group substitutionsPotential anti-cancer properties

These compounds are unique due to variations in substituents that influence their biological activity and chemical reactivity. The presence of different halogens or functional groups can significantly alter their pharmacological profiles.

Dihedral Angle Relationships Between Thiazole and Phenyl Rings

X-ray crystallographic studies of structurally related compounds provide crucial insight into the molecular geometry of 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Analysis of analogous brominated thiazole-phenyl systems reveals significant variations in dihedral angles between the thiazole and phenyl ring systems, which directly influence molecular packing and intermolecular interactions.

The dihedral angle between the thiazole and phenyl rings exhibits considerable structural dependence on substitution patterns and crystal environment. In 2-bromo-4-phenyl-1,3-thiazole, the planes of the thiazole and phenyl rings are inclined at 7.45 ± 0.10° with respect to each other [1] [2] [3]. This relatively small dihedral angle indicates near-planarity of the molecular framework, suggesting significant π-electron delocalization between the aromatic systems.

For more complex derivatives such as 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, crystallographic analysis reveals two crystallographically independent molecules with dihedral angles of 36.69 ± 0.11° (molecule A) and 36.85 ± 0.12° (molecule B) [4] [5] [6] [7]. These larger dihedral angles reflect steric constraints imposed by the pyrrolidin-2-one substituent at the 2-position of the thiazole ring.

The substitution pattern on the phenyl ring also significantly influences dihedral angle relationships. In 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, the thiazole ring makes a dihedral angle of 53.16 ± 0.11° with the adjacent methoxyphenyl ring [8] [9]. The substantial increase in dihedral angle compared to unsubstituted phenyl derivatives indicates steric interference from the methoxy substituents.

CompoundDihedral Angle (Thiazole-Phenyl) (°)Crystal SystemIntermolecular ContactsReference
2-Bromo-4-phenyl-1,3-thiazole7.45 ± 0.10Monoclinicπ-π interactions (3.815 Å), S···Br contacts (3.5402 Å) [1] [2] [3]
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one (Molecule A)36.69 ± 0.11MonoclinicC-H···π interactions, π-π interactions (3.7539 Å) [4] [5] [6] [7]
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one (Molecule B)36.85 ± 0.12MonoclinicC-H···π interactions, π-π interactions (3.7539 Å) [4] [5] [6] [7]
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine53.16 ± 0.11TriclinicN-H···N hydrogen bonds, N-H···O hydrogen bonds [8] [9]

The bromine substitution at the 5-position of the thiazole ring introduces additional electronic and steric effects that influence molecular conformation. Computational studies indicate that the electron-withdrawing nature of bromine affects the electron density distribution within the thiazole ring, potentially altering the preferred dihedral angle with the phenyl substituent [10].

Intermolecular Hydrogen Bonding Networks in Crystal Packing

The crystal packing of 5-Bromo-4-phenyl-1,3-thiazol-2-amine is anticipated to be dominated by hydrogen bonding interactions involving the primary amine group at the 2-position. Analysis of structurally analogous compounds reveals complex three-dimensional hydrogen bonding networks that stabilize the crystal structure.

Primary amine groups in thiazol-2-amine derivatives typically engage in multiple hydrogen bonding motifs. The most prevalent interaction involves N-H···N hydrogen bonds between the amine group and the thiazole nitrogen atom, forming characteristic dimeric structures with R₂²(8) ring motifs [11] [12] [13]. These hydrogen bonds exhibit typical N···N distances of 2.8-3.2 Å and N-H···N angles of 150-170°.

In hydrobromide salts of thiazol-2-amines, additional stabilization occurs through N-H···Br⁻ hydrogen bonds. Studies of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrate that protonation occurs preferentially at the pyridine nitrogen rather than the thiazole nitrogen, resulting in complex hydrogen bonding patterns involving Namine-H···Br⁻, N⁺pyridine-H···Owater, and Owater-H···Br⁻ interactions [12].

The thiazole sulfur atom can also participate in hydrogen bonding as a weak acceptor. Crystal structures of related compounds show N-H···S interactions with S···H distances of 3.2-3.5 Å and N-H···S angles of 130-150° [13]. These interactions, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal packing.

Hydrogen Bond TypeDistance Range (Å)Angle Range (°)Structural RoleReference
N-H···N (amine to thiazole nitrogen)2.8-3.2150-170Dimer formation [11] [12] [13]
N-H···O (amine to oxygen acceptor)2.7-3.0160-180Chain/network formation [11] [12]
N-H···Br⁻ (amine to bromide anion)3.3-3.6140-160Ionic stabilization [12]
C-H···π (aromatic interactions)3.5-4.0120-150Crystal packing [6] [14]
π-π stacking3.6-3.9-Aromatic stabilization [1] [6] [14]
S···Br contacts3.4-3.6-Halogen bonding [1] [14]
N-H···S (amine to sulfur)3.2-3.5130-150Weak interactions [13]

Aromatic stacking interactions between thiazole and phenyl rings provide additional stabilization in the crystal structure. π-π stacking interactions with centroid-to-centroid distances of 3.6-3.9 Å are commonly observed between parallel aromatic rings in related structures [1] [6] [14]. These interactions are particularly important for compounds with small dihedral angles between the thiazole and phenyl rings.

Halogen bonding involving the bromine substituent represents another significant intermolecular interaction. S···Br contacts with distances of 3.4-3.6 Å, significantly shorter than the sum of van der Waals radii (3.65 Å), indicate attractive interactions between the sulfur atom of one molecule and the bromine atom of an adjacent molecule [1] [14]. These halogen bonds contribute to the overall three-dimensional network structure and influence the preferred crystal packing arrangement.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-Bromo-4-phenyl-1,3-thiazol-2-amine through characteristic chemical shifts and coupling patterns. Analysis of structurally related thiazol-2-amine derivatives establishes reliable spectroscopic markers for structural assignment.

In the ¹H Nuclear Magnetic Resonance spectrum, the thiazole ring proton at position 5 appears as a characteristic singlet at δ 7.28-7.30 ppm [15] [16]. This chemical shift is diagnostic for the thiazole ring system and provides confirmation of the brominated position at C-5. The absence of a signal in this region would indicate substitution at the 5-position, consistent with the proposed structure.

The phenyl ring protons exhibit characteristic aromatic multipicity patterns in the range δ 7.18-7.83 ppm [17] [16]. For para-disubstituted phenyl rings, these protons typically appear as two sets of doublets with coupling constants of approximately 7-8 Hz. The exact chemical shift values depend on the electronic nature of the substituents and their relative positions on the aromatic ring.

The primary amine group (NH₂) at the 2-position of the thiazole ring generates a characteristic broad signal at δ 6.5-7.0 ppm [15] [18]. The broadness of this signal results from rapid exchange with protic solvents and quadrupolar relaxation effects. In deuterated dimethyl sulfoxide (DMSO-d₆), this signal may appear as a broad singlet integrating for two protons.

Functional Group/Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Multiplicity/CharacteristicsReference
Thiazole C-H (position 5)7.28-7.30-Singlet [15] [16]
Phenyl protons (aromatic)7.18-7.83-Multiplet patterns [17] [16]
NH₂ group6.5-7.0 (broad)-Broad signal [15] [18]
Thiazole carbon (C-2)-162-166Characteristic downfield shift [19]
Thiazole carbon (C-4)-115-120Typical for thiazole C-4 [19]
Thiazole carbon (C-5, brominated)-~90Diagnostic for C-Br bond [19]
Phenyl carbons (aromatic)7.18-7.83128-140Aromatic region [17]

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon chemical shifts. The thiazole carbon atoms exhibit distinct chemical shifts that facilitate structural assignment. The C-2 carbon, bearing the amine substituent, appears at δ 162-166 ppm, reflecting the electron-donating nature of the amino group [19]. The C-4 carbon typically resonates at δ 115-120 ppm, characteristic of thiazole ring carbons adjacent to the sulfur atom.

The most diagnostic ¹³C Nuclear Magnetic Resonance signal for brominated thiazole derivatives is the C-5 carbon, which appears at approximately δ 90 ppm [19]. This significant upfield shift compared to non-brominated derivatives (δ ~115 ppm) provides unambiguous confirmation of bromine substitution at the 5-position. The large chemical shift difference results from the substantial mass effect and electronic influence of the bromine substituent.

Phenyl ring carbons typically resonate in the aromatic region (δ 128-140 ppm), with specific chemical shifts depending on the substitution pattern [17]. The ipso carbon (directly attached to the thiazole ring) usually appears at the downfield end of this range due to deshielding effects from the heterocyclic system.

Two-dimensional Correlation Spectroscopy (2D-COSY) experiments provide valuable connectivity information through scalar coupling relationships. For thiazol-2-amine derivatives, COSY spectra reveal characteristic cross-peaks between coupled protons within the aromatic systems [20]. The thiazole ring proton (if present) shows no cross-peaks due to its isolated position, while phenyl ring protons exhibit characteristic ortho and meta coupling patterns.

In substituted phenyl systems, 2D-COSY spectra facilitate assignment of individual aromatic protons through their coupling patterns. For 4-substituted phenyl rings, the COSY spectrum typically shows cross-peaks between H-2/H-3 and H-5/H-6, with the characteristic symmetry of para-disubstituted benzene derivatives [21] [22].

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide direct and long-range ¹H-¹³C connectivity information. HSQC spectra confirm direct C-H relationships, while HMBC experiments reveal two- and three-bond ¹H-¹³C correlations that establish the overall molecular framework [20].

Infrared Vibrational Signatures of Thiazole-Bromine Interactions

Infrared spectroscopy provides characteristic vibrational signatures that confirm the presence of thiazole-bromine interactions and validate the proposed molecular structure. The vibrational spectrum of 5-Bromo-4-phenyl-1,3-thiazol-2-amine exhibits several diagnostic absorption bands that facilitate structural characterization.

The primary amine group generates strong absorption bands in the N-H stretching region at 3200-3450 cm⁻¹ [15] [23] [24]. Primary amines typically exhibit two N-H stretching bands corresponding to symmetric and antisymmetric stretching modes. These bands are diagnostic for the amine functionality and confirm the presence of the NH₂ group at the 2-position of the thiazole ring.

Aromatic C-H stretching vibrations appear at 3045-3083 cm⁻¹, providing confirmation of the aromatic character of both the thiazole and phenyl ring systems [23] [25]. Multiple bands in this region are expected due to the different aromatic C-H environments in the molecule.

The thiazole ring system exhibits characteristic vibrational signatures that facilitate identification. The C=N stretching vibration of the thiazole ring appears as a strong absorption at 1554-1635 cm⁻¹ [23] [25] [24]. This band is diagnostic for the thiazole ring system and provides confirmation of the heterocyclic structure.

Vibrational ModeFrequency Range (cm⁻¹)IntensityCharacteristic NotesReference
N-H stretching (NH₂)3200-3450StrongDiagnostic for primary amine [15] [23] [24]
Aromatic C-H stretching3045-3083MediumMultiple bands expected [23] [25]
C=N stretching (thiazole)1554-1635StrongCharacteristic thiazole signature [23] [25] [24]
C=C stretching (aromatic)1492-1521MediumPhenyl ring vibrations [23] [25]
C-N stretching1199-1325MediumThiazole and amine C-N bonds [23] [24]
S-C=N stretching (thiazole)696-884MediumThiazole ring signature [15] [24]
C-Br stretching500-750VariableBromine substitution marker [26]
Ring deformation modes400-700Weak-MediumFingerprint region [24]

Phenyl ring vibrations contribute additional characteristic absorptions in the spectrum. C=C stretching vibrations of the aromatic ring appear at 1492-1521 cm⁻¹ as medium intensity bands [23] [25]. These vibrations provide confirmation of the aromatic phenyl substituent and complement the thiazole ring signatures.

Carbon-nitrogen stretching vibrations appear in the region 1199-1325 cm⁻¹ and include contributions from both the thiazole C-N bonds and the exocyclic amine C-N bond [23] [24]. These bands provide additional confirmation of the nitrogen-containing functional groups in the molecule.

The thiazole ring system exhibits distinctive S-C=N stretching vibrations at 696-884 cm⁻¹ [15] [24]. These bands are characteristic of the thiazole ring and provide unambiguous identification of the heterocyclic core structure. The exact frequency depends on substitution patterns and electronic effects within the ring system.

Carbon-bromine stretching vibrations appear in the range 500-750 cm⁻¹ with variable intensity [26]. The C-Br stretching frequency is sensitive to the electronic environment around the bromine atom and provides confirmation of bromine substitution. In aromatic systems, these vibrations may couple with ring deformation modes, leading to complex spectral patterns in the fingerprint region.

The thiazole-bromine interaction manifests through several spectroscopic signatures beyond the fundamental C-Br stretching vibration. Electronic effects of bromine substitution influence the vibrational frequencies of the thiazole ring system, typically causing shifts in the C=N and S-C=N stretching modes compared to non-brominated analogs [24].

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-4-phenyl-1,3-thiazol-2-amine

Dates

Last modified: 08-16-2023

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